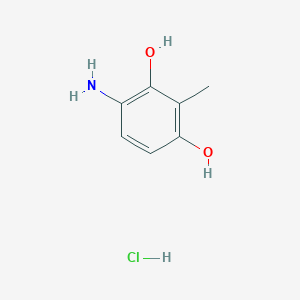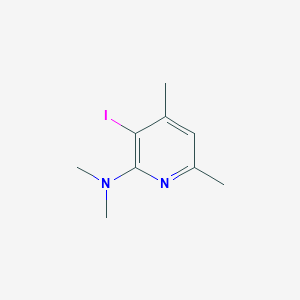
5-(Thiophen-2-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)thiazol-2-amine: is a heterocyclic compound that contains both a thiophene and a thiazole ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)thiazol-2-amine typically involves the reaction of thiophene derivatives with thioamide compounds. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thiophene aldehyde with thiourea under acidic conditions . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Thiophen-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiophene and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Thiophen-2-yl)thiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology: In biological research, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-yl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The aromatic rings in the compound allow it to intercalate with DNA, disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A simpler analog that lacks the thiophene ring.
Thiophene: A simpler analog that lacks the thiazole ring.
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Uniqueness: 5-(Thiophen-2-yl)thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets and makes it a versatile building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
5-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMCXSKRBJHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)

![4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2492884.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)
![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)
![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
